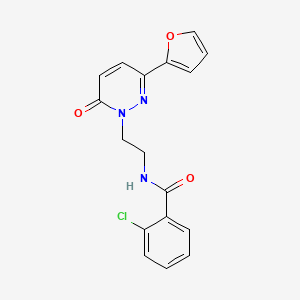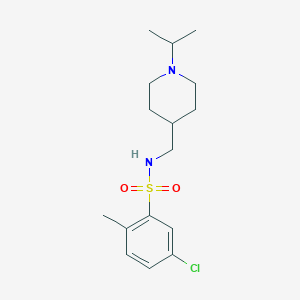
5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide, also known as JNJ-40411813, is a potent and selective antagonist of the dopamine D3 receptor. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and depression.
Applications De Recherche Scientifique
Occurrence and Environmental Impact
The scientific research on 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide and related compounds primarily focuses on their occurrence in the environment, potential toxicity, and degradation processes. One study reviewed the occurrence, toxicity, and degradation of triclosan (TCS), a structurally related compound, highlighting its widespread presence in environmental compartments due to partial elimination in sewage treatment plants. TCS has been found in various concentrations in sewage treatment plants, natural waters, sediments, and even drinking water. Its hydrophobic nature allows for accumulation in fatty tissues, leading to detection in fish and human samples. TCS is known for its biodegradability, but its transformation can lead to more toxic and persistent compounds, posing risks to aquatic organisms and potentially leading to the emergence of resistant bacteria strains (Bedoux et al., 2012).
Pharmacological Effects and Potential
Another area of interest is the pharmacological effects of structurally similar compounds. For example, chlorogenic acid (CGA) has been extensively studied for its wide range of therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA modulates lipid metabolism and glucose, offering potential treatment for disorders like cardiovascular disease, diabetes, and obesity. This highlights the significance of exploring structurally related compounds for potential pharmaceutical applications (Naveed et al., 2018).
Toxicological Concerns and Management
The toxicological aspects of compounds with similar structures are also a vital research area. For instance, studies on chlorpyrifos have examined its neurodevelopmental effects at low doses, emphasizing the importance of understanding the toxicodynamics and potential health risks associated with exposure. Such research underscores the necessity for ongoing investigation into the safety, management, and treatment of exposure to these compounds and their derivatives (Eaton et al., 2008).
Propriétés
IUPAC Name |
5-chloro-2-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2S/c1-12(2)19-8-6-14(7-9-19)11-18-22(20,21)16-10-15(17)5-4-13(16)3/h4-5,10,12,14,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZAVCUAKVSBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid](/img/structure/B2466578.png)

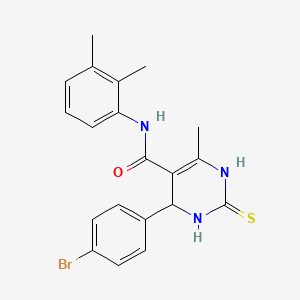
![3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2466584.png)

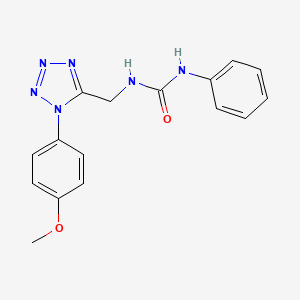
![N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2466587.png)

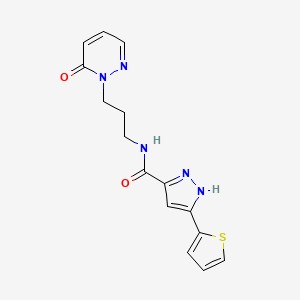
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)-4-propionylpiperazine](/img/structure/B2466591.png)

![N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466595.png)
